Antimony ammonia triacetic acid
Description
Antimony ammonia triacetic acid (Sb-71) is a coordination compound with the molecular formula C₁₂H₁₄N₂O₁₂Sb·2H₂O and a molecular weight of 536.07 g/mol . It is recognized as an antitumor agent, demonstrating selective affinity for tumor cells in preclinical studies. In rabbits, Sb-71 administered intravenously at 5 mg/kg showed rapid distribution, with peak blood concentrations of 3–6 µg/10 mL within 30 minutes, declining to 0.7–1.5 µg/10 mL after 24 hours. The liver accumulates the highest Sb content, followed by the kidney and spleen, with urinary excretion accounting for 13–17% of the administered dose . Sulfhydryl compounds like sodium dimercaptosuccinate and cysteine enhance Sb-71 excretion, reducing its retention in tissues .
Sb-71’s mechanism involves preferential accumulation in tumor cells. In Ehrlich carcinoma-bearing mice, tumor cells retained 45 µg/g of Sb at 6 hours post-administration, surpassing levels in the liver (38 µg/g) and spleen (13 µg/g). Toxicity studies classify Sb-71 as a probable poison, with decomposition releasing hazardous fumes (NOₓ, Sb, NH₃) . Occupational exposure limits for antimony compounds are set at 0.5 mg/m³ (OSHA PEL and NIOSH REL) .
Properties
CAS No. |
72017-60-8 |
|---|---|
Molecular Formula |
C12H19N2O14Sb |
Molecular Weight |
537.04 g/mol |
IUPAC Name |
antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron;dihydrate |
InChI |
InChI=1S/2C6H9NO6.2H2O.Sb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);2*1H2;/q;;;;+3/p-3 |
InChI Key |
PJPDRKKJNKGKSR-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Sb+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimony ammonia triacetic acid typically involves the reaction of antimony salts with ammonia and triacetic acid under controlled conditions. One common method is to dissolve antimony trioxide in a solution of ammonia and triacetic acid, followed by heating to promote the reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process often includes the use of high-purity antimony sources and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through crystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Antimony ammonia triacetic acid undergoes various chemical reactions, including:
Oxidation: The antimony component can be oxidized to higher oxidation states, such as antimony(V).
Reduction: Reduction reactions can convert antimony(V) back to antimony(III) or lower oxidation states.
Substitution: The ammonia and triacetic acid groups can participate in substitution reactions, where other ligands replace them.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and nitric acid are commonly used to oxidize antimony.
Reducing Agents: Reducing agents like sodium borohydride can reduce antimony to lower oxidation states.
Substitution Reactions: Ligands such as chloride or sulfate can replace ammonia or triacetic acid under specific conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce antimony pentoxide, while reduction can yield elemental antimony.
Scientific Research Applications
Antimony ammonia triacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and cellular processes.
Medicine: Research into antimony-based drugs has explored the potential of this compound in treating parasitic infections and other diseases.
Industry: The compound is used in the production of flame retardants, semiconductors, and other advanced materials.
Mechanism of Action
The mechanism of action of antimony ammonia triacetic acid involves its interaction with molecular targets and pathways in biological systems. The antimony component can interact with thiol-containing biomolecules, such as enzymes and proteins, affecting their function. The ammonia and triacetic acid groups may also play roles in modulating the compound’s activity and stability. Overall, the compound’s effects are mediated through a combination of redox reactions, ligand interactions, and molecular binding.
Comparison with Similar Compounds
Antimony Triacetate
Chemical Formula : (CH₃COO)₃Sb .
Applications : Primarily used as a catalyst in polyesterification reactions .
Key Differences :
- Structure : Unlike Sb-71’s triacetic acid-ammonia complex, antimony triacetate lacks nitrogen coordination, featuring three acetate ligands bound to Sb³⁺.
- Function : Industrial catalytic use contrasts with Sb-71’s biomedical application.
Antimony Tris(Mercaptoacid Ester)
Chemical Formula : Sb(SR)₃ (R = mercaptocarboxylic acid ester) .
Applications : Heat stabilizer for polyvinyl chloride (PVC), preventing thermal degradation .
Key Differences :
- Bonding : Sb-S bonds in mercaptoacid esters are weaker than Sb-O/N bonds in Sb-71, influencing hydrolytic stability .
- Applications : Industrial use in polymer stabilization vs. Sb-71’s antitumor activity.
- Toxicity: Limited data, but antimony mercaptides are less studied for systemic toxicity compared to Sb-71’s documented excretion pathways .
2-Hydroxyethylethylenediamine Triacetic Acid (HEDTA)
Chemical Formula : C₁₀H₁₈N₂O₇ .
Applications : Chelating agent for metals like manganese, used in biochemical studies .
Key Differences :
Antimony Sodium Thioglycollate
Chemical Formula: Not fully detailed, but contains Sb-S bonds . Applications: Historical use in medicine (e.g., antiparasitic agents). Key Differences:
- Sulfur vs. Oxygen Coordination : Thioglycollate’s sulfur ligands may alter bioavailability and toxicity compared to Sb-71’s oxygen/nitrogen coordination .
Data Table: Comparative Analysis of Antimony Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
